molecular formula C15H16F3NO3 B13230521 Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate

Cat. No.: B13230521
M. Wt: 315.29 g/mol
InChI Key: VURAJVMHGLQROC-UHFFFAOYSA-N
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Description

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate is a piperidine-based compound featuring a trifluoromethylphenyl substituent at the 4-position of the piperidinone ring and a methyl ester group at the 2-oxoacetate moiety. Its structure combines lipophilic (trifluoromethyl group) and polar (ester, carbonyl) functionalities, making it a candidate for pharmacological exploration. The compound’s synthesis involves reacting 4-[2-(trifluoromethyl)phenyl]piperidine derivatives with methyl 2-chloro-2-oxoacetate under basic conditions .

Properties

Molecular Formula

C15H16F3NO3

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 2-[2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C15H16F3NO3/c1-22-14(21)9-19-7-6-10(8-13(19)20)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-9H2,1H3

InChI Key

VURAJVMHGLQROC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine under specific conditions to form the intermediate, which is then subjected to further reactions to introduce the oxo and ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and oxo group contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Variations

  • Ethyl vs. Methyl Esters : describes the synthesis of ethyl 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetate, which differs from the target compound only in its ester group (ethyl vs. methyl). Ethyl esters generally exhibit slightly lower solubility in aqueous media compared to methyl esters due to increased hydrophobicity. However, methyl esters may have faster metabolic hydrolysis rates in vivo, influencing bioavailability .
  • Synthetic Yields : While direct yield data for the methyl ester are unavailable, ethyl analogs in report yields >89% under similar conditions, suggesting efficient coupling reactions for this class of compounds .

Heterocycle Modifications

  • Piperidine vs. Piperazine: Compounds in (e.g., 10d, 10e) feature piperazine rings instead of piperidine.

Substituent Effects on the Aromatic Ring

  • Position of Trifluoromethyl Group: The target compound’s trifluoromethyl group is at the 2-position of the phenyl ring. In contrast, analogs like 10d (4-position) and 10e (3-position) in show how substituent placement affects steric and electronic properties.
  • Non-Fluorinated Analogs: describes methyl 2-(4-hydroxyphenyl)acetate, lacking both the trifluoromethyl group and piperidine ring. The absence of fluorine reduces lipophilicity (logP) and metabolic stability, highlighting the role of the trifluoromethyl group in enhancing membrane permeability .

Functional Group Variations

  • 2-Oxoacetate vs. Carbamate/Thiazole Moieties: and include compounds with carbamate (e.g., tert-butyl carbamate) or thiazole groups.

Structural and Physicochemical Data Comparison

Compound Ester Group Heterocycle Aromatic Substituent Molecular Weight (g/mol) Key Properties
Target Compound Methyl Piperidin-2-one 2-(Trifluoromethyl)phenyl ~307.3 (calc.) High lipophilicity (logP ~2.8 est.)
Ethyl Analog () Ethyl Piperidin-2-one 2-(Trifluoromethyl)phenyl ~321.3 (calc.) Lower aqueous solubility
Piperazine Ureido Analog (10d, ) Ethyl Piperazine 4-(Trifluoromethyl)phenyl 548.2 [M+H]+ Enhanced hydrogen-bonding capacity
Methyl 2-(4-Hydroxyphenyl)acetate () Methyl None 4-Hydroxyphenyl ~166.2 Higher polarity, lower logP (~1.2)

Research Implications

  • Synthetic Optimization : Substituting the ester group (methyl vs. ethyl) and modifying the heterocycle (piperidine vs. piperazine) could fine-tune pharmacokinetic properties.
  • Biological Activity : While direct activity data for the target compound are unavailable, analogs in and exhibit antimicrobial and kinase inhibition activities, implying possible overlapping targets .

Biological Activity

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate (CAS Number: 2059988-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and implications for therapeutic applications.

  • Molecular Formula : C16H16F3N O3
  • Molecular Weight : 315.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and an acetic acid ester moiety.

The biological activity of this compound is primarily linked to its interaction with matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including cancer metastasis.

Inhibition of MMPs

Research indicates that this compound exhibits significant inhibitory activity against MMP-1. A study found that the presence of the trifluoromethyl group enhances the binding affinity to the enzyme, leading to a 60-fold increase in potency compared to structurally similar compounds . This interaction is attributed to specific residues within the MMP-1 active site, highlighting the importance of molecular structure in determining biological activity.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits microtubule assembly at concentrations around 20 µM, suggesting potential as a microtubule-destabilizing agent . Additionally, it has shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231, with enhanced caspase activity observed at higher concentrations .

Case Studies

  • Breast Cancer Research : In studies involving breast cancer cell lines, compounds with similar structures demonstrated effective inhibition of cell proliferation and induced apoptosis at micromolar concentrations. Specifically, derivatives related to this compound were noted for their ability to enhance caspase activity significantly .
  • Anticancer Activity : Compounds containing the trifluoromethyl group have been associated with increased anticancer activities across various cancer types, including lung and colorectal cancers. The mechanism is believed to involve modulation of signaling pathways related to cell survival and proliferation .

Data Summary

Biological Activity Effect Concentration (µM) Reference
MMP-1 InhibitionSignificant potency increaseN/A
Microtubule Assembly Inhibition40.76–52.03% inhibition20
Apoptosis InductionEnhanced caspase activity10

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